molecular formula C18H19N3O3S B10990164 methyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10990164
M. Wt: 357.4 g/mol
InChI Key: PGKKXQTXSMHKPX-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound featuring an indole moiety, a thiazole ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its indole moiety is known for interacting with various biological targets, making it a candidate for drug discovery.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, the compound can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties to create more effective products.

Mechanism of Action

The mechanism of action of methyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing signaling pathways and biological processes. The thiazole ring may interact with enzymes, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(1H-indol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
  • Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to the specific substitution pattern on the indole and thiazole rings, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 2-[(1-methylindole-5-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O3S/c1-10(2)15-14(17(23)24-4)19-18(25-15)20-16(22)12-5-6-13-11(9-12)7-8-21(13)3/h5-10H,1-4H3,(H,19,20,22)

InChI Key

PGKKXQTXSMHKPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C)C(=O)OC

Origin of Product

United States

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